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CAS No.: 10491-77-7
Cat. No.: B080800
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Executive Summary & Structural Rationale

The pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently serving as a
bioisostere for various aromatic systems while providing superior hydrogen-bonding
capabilities. Within this vast chemical space, 2-Ethylpyrimidin-4-amine (CAS 10491-77-7) has
emerged as a highly strategic pharmaceutical intermediate[1].

Its structural architecture offers three distinct pharmacological and synthetic advantages:

e Hinge-Binding Motif: The C4-amine and the adjacent N1/N3 pyrimidine nitrogens form a
classic hydrogen-bond donor-acceptor pair. This specific geometry is highly privileged for
anchoring into the ATP-binding pocket of protein kinases, making it indispensable in
oncology and immunology drug discovery[2].

» Steric & Lipophilic Tuning: The C2-ethyl group acts as a lipophilic wedge. In biological
systems, it induces necessary conformational changes in target binding sites (such as the
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JAK/STAT pathway) and modulates the overall LogP of the final drug candidate to improve
oral bioavailability[2].

» Regioselective Functionalization: The strongly electron-donating effect of the C4-amine
activates the C5 position of the pyrimidine ring. This creates an electrophilic hotspot, allowing
for highly regioselective halogenation and subsequent cross-coupling—a fundamental
requirement for building complex active pharmaceutical ingredients (APIS)[3].

Physicochemical Profiling & Reactivity Dynamics

Understanding the baseline properties of 2-Ethylpyrimidin-4-amine is critical for solvent
selection, pH control, and reaction optimization during scale-up.

Table 1: Physicochemical Profile of 2-Ethylpyrimidin-4-amine

Lo Impact on Synthetic
Property Value /| Description
Workflows

Primary identifier for raw
CAS Number 10491-77-7 material sourcing and

regulatory documentation[1].

Exact Mass: 123.08 g/mol ,
Molecular Formula C6HI9N3 ensuring high atom economy

in fragment-based design.

Facilitates rapid diffusion and
Molecular Weight 123.16 g/mol favorable ligand efficiency
metrics[1].

Highly compatible with both
- ) polar protic (amination) and
Solubility Soluble in MeOH, DCM, DMF ] )
aprotic (halogenation)

workflows.

Highly susceptible to
) ) ) ] electrophilic aromatic
Electronic Profile C5 is electron-rich o , .
substitution without requiring

harsh Lewis acids.
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Workflow 1: Synthesis of Kinase Inhibitor Scaffolds
via C5-Halogenation

Causality & Mechanism: To build extended architectures (e.g., for ALK or JAK inhibitors), a
cross-coupling handle must be installed on the pyrimidine core. The C4-amine strongly directs
electrophilic attack to the C5 position. Using N-Bromosuccinimide (NBS) provides a mild,
controlled method to yield 5-bromo-2-ethylpyrimidin-4-amine, a versatile precursor for
Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[3][4].

Protocol A: Regioselective C5-Bromination

o Preparation: Dissolve 2-Ethylpyrimidin-4-amine (1.0 eq) in anhydrous dichloromethane
(DCM) under an inert argon atmosphere to prevent oxidative side reactions.

Temperature Control: Cool the reaction vessel to 0°C using an ice bath.

o Expert Insight: Maintaining 0°C is critical. Elevated temperatures can lead to radical
bromination of the C2-ethyl aliphatic chain, drastically reducing the yield of the desired C5-
bromo product.

Electrophilic Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15
minutes to control the exotherm and prevent polyhalogenation[4].

Agitation: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature for an
additional 2 hours.

Self-Validation Check: Monitor the reaction via LC-MS. The system is self-validating: the
reaction is deemed complete when the starting material mass (m/z 124 [M+H]+) is entirely
replaced by a characteristic 1:1 isotopic doublet at m/z 202 and 204[M+H]+, confirming
mono-bromination.

Workup: Quench with saturated aqueous sodium thiosulfate to neutralize residual NBS.
Extract the organic layer with DCM, dry over anhydrous Na2S0O4, and concentrate under
reduced pressure.
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Workflow 2: Development of CNS Therapeutics via
Reductive Amination

Causality & Mechanism: Beyond oncology, 2-Ethylpyrimidin-4-amine derivatives are heavily
utilized in the synthesis of central nervous system (CNS) therapeutics. Specifically, they are
used to synthesize cyclic aminomethyl pyrimidine derivatives that act as Dopamine D4 receptor
modulators for the treatment of Attention Deficit Hyperactivity Disorder (ADHD)[5]. The C4-
amine undergoes reductive amination with complex aldehydes or ketones to build these
specific pharmacophores.

Protocol B: Reductive Amination with Sodium
Cyanoborohydride

e Imine Formation: To a solution of 2-Ethylpyrimidin-4-amine (1.0 eq) in anhydrous methanol
(3.0 mL/mmol), add the target aldehyde/ketone (1.0 eq)[5].

o Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the
dehydration step of imine formation. Stir at room temperature for 2 hours.

e Reduction: Add sodium cyanoborohydride (NaBH3CN) (2.0 eq) in one portion[5].

o Expert Insight: NaBH3CN is deliberately selected over standard NaBH4 because it is
stable at slightly acidic pH and selectively reduces the protonated imine intermediate
without prematurely reducing unreacted carbonyl starting materials.

o Thermal Activation: Heat the reaction mixture to 45°C and stir for 16 hours to ensure
complete conversion of sterically hindered substrates[5].

o Self-Validation Check: Perform Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in
DCM). The disappearance of the UV-active imine intermediate and the appearance of a
more polar spot indicates successful reduction.

« Purification: Quench with saturated NaHCO3, extract with ethyl acetate, and purify the crude
product via preparative high-performance liquid chromatography (prep-HPLC) to achieve the
>98% purity required for downstream in vitro biological assays|[5].
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Table 2: Comparative Reaction Conditions & Yield Optimization

: : Key
Reaction . Typical .
Reagents Temp Time . Analytical
Type Yield
Marker
LC-MS: m/z
C5- 202/204 (1:1
o NBS, DCM 0°C to RT 3h 85-90% _ _
Bromination isotopic
pattern)
HPLC: Shift
Reductive NaBH3CN, in retention
o 45°C 16 h 65-75% _
Amination MeOH, AcOH time; Mass
shift

Logical Relationships & Synthetic Workflows
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Pharmacophore mapping of 2-Ethylpyrimidin-4-amine in drug design.
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Divergent synthetic workflows for kinase inhibitors and CNS therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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